molecular formula C24H40O6 B1206890 alpha-Phocaecholic acid CAS No. 6879-45-4

alpha-Phocaecholic acid

Cat. No. B1206890
CAS RN: 6879-45-4
M. Wt: 424.6 g/mol
InChI Key: UJYLRDMHTJWIQW-SWSYAYITSA-N
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Description

Alpha-Phocaecholic acid is a bile acid.

Scientific Research Applications

Alpha-Lipoic Acid and Chronic Diseases

  • Alpha-lipoic acid as a therapeutic agent : It plays a role in oxidative metabolism and shows potential as a therapeutic agent for chronic diseases like Alzheimer's, obesity, nonalcoholic fatty liver disease, cardiovascular disease, and certain types of cancer (Gomes & Negrato, 2014).

Interaction with Proteins

  • Polyphenols and protein interaction : Studies have explored the interaction of polyphenols like catechin with proteins such as bovine serum albumin and human alpha-amylase, providing insights into biochemical processes (Soares, Mateus, & Freitas, 2007).

Application in Diabetes Management

  • Use in diabetes : Alpha-lipoic acid shows promise in managing diabetic complications, particularly diabetic peripheral neuropathy (Golbidi, Badran, & Laher, 2011).

Drug-Binding Activity

  • Drug-binding protein : The crystal structure of alpha(1)-acid glycoprotein reveals its role as an important drug-binding protein in human plasma (Schönfeld, Ravelli, Mueller, & Skerra, 2008).

Anticancer Applications

  • Antisense oligonucleotides in cancer : Targeting the alpha folate receptor with antisense oligonucleotides has shown potential in inhibiting breast cancer cell growth and sensitizing cells to doxorubicin treatment (Jhaveri, Rait, Chung, Trepel, & Chang, 2004).

Effect on Inflammatory Diseases

  • Inflammatory and immune responses : Certain phenolic compounds, including anthocyanins, have been studied for their effects on inflammatory diseases, as they modulate tumor necrosis factor alpha in activated macrophages (Wang & Mazza, 2002).

properties

CAS RN

6879-45-4

Product Name

alpha-Phocaecholic acid

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(2R,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6/c1-12(8-19(27)22(29)30)15-4-5-16-21-17(11-20(28)24(15,16)3)23(2)7-6-14(25)9-13(23)10-18(21)26/h12-21,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13+,14-,15-,16+,17+,18-,19-,20+,21+,23+,24-/m1/s1

InChI Key

UJYLRDMHTJWIQW-SWSYAYITSA-N

Isomeric SMILES

C[C@H](C[C@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

synonyms

3,7,12,23-TCOA
3,7,12,23-tetrahydroxycholan-24-oic acid
3alpha,7 alpha,12 alpha,23-tetrahydroxy-5 beta-cholan-24-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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